4-(6-Bromopyridin-2-yl)benzoic acid
Overview
Description
4-(6-Bromopyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H8BrNO2 and a molecular weight of 278.11 g/mol . It is a solid substance at room temperature and is known for its applications in various fields of scientific research. The compound consists of a benzoic acid moiety substituted with a 6-bromopyridin-2-yl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid typically involves the bromination of 2-pyridine followed by a coupling reaction with benzoic acid. One common method includes the following steps :
Bromination of 2-pyridine: 2-pyridine is treated with bromine in the presence of a suitable catalyst to yield 6-bromo-2-pyridine.
Coupling Reaction: The 6-bromo-2-pyridine is then coupled with benzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds.
Oxidation Products: Carboxylate salts.
Reduction Products: Alcohols.
Scientific Research Applications
4-(6-Bromopyridin-2-yl)benzoic acid is widely used in scientific research due to its versatility :
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridin-2-yl)benzoic acid involves its interaction with specific molecular targets . The bromine atom in the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The benzoic acid moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromopyridin-2-yl)benzoic acid
- 4-(6-Chloropyridin-2-yl)benzoic acid
- 4-(6-Fluoropyridin-2-yl)benzoic acid
Uniqueness
4-(6-Bromopyridin-2-yl)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs . The bromine atom’s larger size and higher polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-(6-bromopyridin-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-3-1-2-10(14-11)8-4-6-9(7-5-8)12(15)16/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFAKRRQNUNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582927 | |
Record name | 4-(6-Bromopyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928658-23-5 | |
Record name | 4-(6-Bromopyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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